molecular formula C10H13FO2 B2387414 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol CAS No. 1781198-47-7

2-(2-Fluoro-4-methoxyphenyl)propan-1-ol

Cat. No. B2387414
CAS RN: 1781198-47-7
M. Wt: 184.21
InChI Key: FVDQTUMMUWXPFL-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)propan-1-ol is a chemical compound that is commonly used in scientific research. It is a chiral intermediate that is used in the synthesis of a variety of pharmaceuticals and agrochemicals. The compound has also been studied for its potential therapeutic applications, particularly in the treatment of cancer.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol is not well understood. However, it is believed to act as a potent inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol has a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro, and to induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol in lab experiments is its high purity and stability. The compound is relatively easy to synthesize, and can be purified to a high degree of purity using standard chromatographic techniques. However, one of the main limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol. One area of interest is the development of new synthetic routes to the compound, with the aim of improving its yield and purity. Another area of interest is the further investigation of its potential therapeutic applications, particularly in the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of the compound, and to identify its molecular targets in cancer cells.

Synthesis Methods

The synthesis of 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol involves the reaction of 2-Fluoro-4-methoxybenzaldehyde with propanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified through a series of chromatographic techniques.

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenyl)propan-1-ol has been used extensively in scientific research. It is commonly used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. The compound has also been studied for its potential therapeutic applications, particularly in the treatment of cancer.

properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(6-12)9-4-3-8(13-2)5-10(9)11/h3-5,7,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDQTUMMUWXPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4-methoxyphenyl)propan-1-ol

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